molecular formula C22H25N3O2S B2580933 (E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole CAS No. 1203434-57-4

(E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B2580933
CAS No.: 1203434-57-4
M. Wt: 395.52
InChI Key: IJZITSQBAWUTDV-DTQAZKPQSA-N
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Description

(E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole is a synthetic organic compound intended for research applications. This molecule features a benzimidazole core, a privileged scaffold in medicinal chemistry that is known to interact effectively with biopolymers like enzymes and receptors . The structure is further modified with a piperidine ring and a styrylsulfonyl group, which may influence its physicochemical properties and biological activity. Compounds containing the benzimidazole pharmacophore have demonstrated a wide array of biological activities in scientific research, including significant anti-inflammatory potential by inhibiting key inflammatory mediators , as well as anticancer properties through mechanisms such as topoisomerase I inhibition . The piperidin-4-yl motif is a common feature in molecules designed to modulate various biological targets . The distinct styrylsulfonyl moiety incorporated into this particular derivative presents an opportunity for researchers to explore novel structure-activity relationships. This product is offered exclusively for laboratory research purposes to investigate such potential applications. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

2-methyl-1-[[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-18-23-21-9-5-6-10-22(21)25(18)17-20-11-14-24(15-12-20)28(26,27)16-13-19-7-3-2-4-8-19/h2-10,13,16,20H,11-12,14-15,17H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZITSQBAWUTDV-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Piperidine Ring: The benzimidazole intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Attachment of the Styrylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the styrylsulfonyl group or the benzimidazole core, depending on the reagents used.

    Substitution: The piperidine ring and benzimidazole core can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions for substitution reactions vary widely but often involve bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the styrylsulfonyl group can yield sulfoxides or sulfones, while reduction can lead to the corresponding alcohols or amines.

Scientific Research Applications

(E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The styrylsulfonyl group can enhance binding affinity and specificity, while the piperidine ring may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Key Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity Key Evidence
Target Compound Benzo[d]imidazole + Piperidin-4-yl 2-Methyl, Styrylsulfonyl Potential anticancer/anti-inflammatory
PLD Inhibitors Benzo[d]imidazol-2(3H)-one + Piperidin Halogenated variants, (S)-methyl PLD1/2 inhibition
Omeprazole Analogs Benzo[d]imidazole + Sulfinyl Pyridine-methyl-sulfinyl Proton pump inhibition
Anticancer Sulfonamides Benzo[d]imidazole + Pyrimidine-sulfonamide Sulfonamide linker V600EBRAF inhibition
Antifungal Hydrazine Derivatives Benzo[d]imidazole + Phenylhydrazine Substituted phenyl groups Antifungal

Biological Activity

(E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a benzo[d]imidazole core, which is known for its biological significance. The addition of a styrylsulfonyl piperidine moiety enhances its pharmacological profile. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₂S
Molecular Weight342.41 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO

Research indicates that (E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole exhibits several mechanisms of action:

  • Inhibition of Cancer Cell Proliferation : The compound has shown significant anti-proliferative effects against various cancer cell lines, including breast and lung cancer cells. It appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially through the inhibition of oxidative stress and inflammation in neuronal cells. This is particularly relevant in models of neurodegenerative diseases .
  • Anti-inflammatory Properties : The styrylsulfonyl group contributes to its anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

In Vitro Studies

A series of in vitro studies have demonstrated the compound's ability to inhibit the growth of cancer cells. For instance, a study reported that at concentrations ranging from 10 to 50 µM, (E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole reduced cell viability by up to 70% in MCF-7 breast cancer cells .

In Vivo Studies

In vivo models have also been utilized to assess the therapeutic potential of this compound. A notable study involved administering the compound to mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anti-cancer agent .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of (E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole is crucial for evaluating its therapeutic applicability. Initial studies suggest moderate bioavailability with a half-life conducive to once-daily dosing regimens. However, further toxicological assessments are needed to establish safety profiles before clinical applications can be considered.

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